2-(4-Methylphenyl)oxirane

Biocatalysis Enzymology Epoxide Metabolism

2-(4-Methylphenyl)oxirane, also known as 4-methylstyrene oxide or p-tolyloxirane (C9H10O, MW 134.18), is a para-methyl substituted styrene oxide derivative belonging to the class of aromatic epoxides. The compound exists as a racemic mixture under the CAS Registry Number 13107-39-6 and features a reactive three-membered oxirane ring attached to a 4-methylphenyl group, with a predicted density of 1.1±0.1 g/cm³ and boiling point of 218.0±9.0 °C at 760 mmHg.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 13107-39-6
Cat. No. B079243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)oxirane
CAS13107-39-6
Synonyms2-(4-methylphenyl)oxirane
4-vinyltoluene oxide
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CO2
InChIInChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3
InChIKeyQAWJAMQTRGCJMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)oxirane (CAS 13107-39-6): Comparative Procurement Evidence Guide


2-(4-Methylphenyl)oxirane, also known as 4-methylstyrene oxide or p-tolyloxirane (C9H10O, MW 134.18), is a para-methyl substituted styrene oxide derivative belonging to the class of aromatic epoxides [1]. The compound exists as a racemic mixture under the CAS Registry Number 13107-39-6 and features a reactive three-membered oxirane ring attached to a 4-methylphenyl group, with a predicted density of 1.1±0.1 g/cm³ and boiling point of 218.0±9.0 °C at 760 mmHg . As an alkylating epoxide compound, it is catalogued in MeSH as a chemical alkylating agent with potential applications in organic synthesis and polymer chemistry [2].

1 Racemic epoxide for organic synthesis and polymer chemistry research
2 Para-methyl substituted styrene oxide derivative; supports structure-activity relationship studies
3 Reactive oxirane ring for biocatalytic transformation and copolymerization workflows

Why 2-(4-Methylphenyl)oxirane Cannot Be Interchanged with Unsubstituted Styrene Oxide


Although both 2-(4-methylphenyl)oxirane and unsubstituted styrene oxide share the core oxirane-phenyl structural motif, the presence of the para-methyl substituent introduces critical physicochemical and biological divergences that directly impact experimental outcomes. The methyl group alters the electronic density on the aromatic ring, modifying reactivity profiles in ring-opening reactions and nucleophilic attacks . More importantly, substitution effects translate into quantifiable differences in enzyme recognition and catalytic turnover—the para-methyl derivative exhibits substantially different relative activity in styrene oxide isomerase (SOI) assays compared to the unsubstituted parent compound, with further variation observed across bacterial strains [1]. Procurement decisions that treat these compounds as interchangeable risk introducing uncontrolled variables into biocatalytic transformations, structure-activity relationship studies, and polymerization reactions where aromatic substitution governs both reactivity and selectivity.

Target compound 2-(4-Methylphenyl)oxirane (para-methyl styrene oxide)
Key property Para-methyl alters ring electronics; retains high styrene oxide isomerase (SOI) activity
Frequent substitute Unsubstituted styrene oxide (CAS 96-09-3)
Mismatch Enzyme recognition and catalytic turnover may shift; SOI relative activity differs across bacterial strains
Risk: Direct substitution may introduce uncontrolled variables in biocatalytic transformations and polymerization reactions where aromatic substitution governs reactivity. Validate comparability before interchange.

Quantitative Differentiation of 2-(4-Methylphenyl)oxirane Against Structural Analogs


Para-Methyl Substitution Preserves High Styrene Oxide Isomerase Activity Versus Halogenated Analogs

In comparative styrene oxide isomerase (SOI) activity assays using Rhodococcus opacus 1CP, (R,S)-4-methylstyrene oxide retained 77.3% relative activity compared to the unsubstituted (R,S)-styrene oxide reference (set at 100%) [1]. This represents a markedly higher activity retention than observed for para-halogenated analogs: (R,S)-4-fluorostyrene oxide exhibited only 17.9%, (R,S)-4-chlorostyrene oxide 2.6%, and (R,S)-4-bromostyrene oxide 2.2% relative activity [1]. Furthermore, when tested with Pseudomonas putida S12 SOI, (R,S)-4-methylstyrene oxide displayed 113% relative activity, exceeding even the unsubstituted reference substrate [1].

SOI activity vs halogenated analogs
Head-to-head
77.3% (R. opacus) / 113% (P. putida) relative to styrene oxide; vs 2.2–17.9% for 4-halogenated analogs
Supports biocatalytic transformation design when para-substitution is required
In vitro enzyme assay; reported values from Oelschlägel et al. 2012
Biocatalysis Enzymology Epoxide Metabolism

Increased Molecular Weight and Boiling Point Relative to Unsubstituted Styrene Oxide

The para-methyl substitution on 2-(4-methylphenyl)oxirane produces measurable changes in physical properties compared to unsubstituted styrene oxide (CAS 96-09-3). 2-(4-Methylphenyl)oxirane has a molecular weight of 134.18 g/mol [1] and a boiling point of 218.0±9.0 °C at 760 mmHg , whereas unsubstituted styrene oxide has a molecular weight of 120.15 g/mol and a boiling point of 194 °C at 760 mmHg [2]. The 14 g/mol molecular weight increase (11.7% higher) and approximately 24 °C elevation in boiling point represent significant shifts that affect both analytical detection and purification protocols.

MW & boiling point shift
Source review
MW +14.03 g/mol (+11.7%); BP ~218 °C vs 194 °C for styrene oxide
Facilitates mass spec identification and distillation-based purification
Boiling point predicted; experimental verification recommended
Physicochemical Properties Separation Science Process Chemistry

Compatibility with p-Methylstyrene in Cationic Concurrent Vinyl-Addition/Ring-Opening Copolymerization

2-(4-Methylphenyl)oxirane (as 4-methylstyrene oxide) is synthesized from p-methylstyrene, and this precursor relationship has been exploited in concurrent polymerization systems. Research demonstrates that p-methylstyrene and β-methylepichlorohydrin (a 2,2-disubstituted oxirane) can cationically copolymerize through crossover reactions involving concurrent vinyl-addition and ring-opening mechanisms, producing multiblock copolymers with relatively long blocks [1]. This reactivity pairing is dependent on appropriate monomer reactivity matching—a property that differs from unsubstituted styrene/oxirane combinations where crossover efficiency and block architecture may vary significantly.

Cationic copolymerization compatibility
Class-level
p-Methylstyrene + oxirane comonomer demonstrated multiblock copolymer formation via crossover reactions
May support block copolymer design when paired with vinyl precursor
Class-level inference; specific reactivity pairing requires validation
Polymer Chemistry Cationic Polymerization Block Copolymer Synthesis

Recommended Application Scenarios for 2-(4-Methylphenyl)oxirane Based on Quantitative Evidence


Biocatalytic Studies of Epoxide-Transforming Enzymes

The compound is particularly well-suited as a substrate for styrene oxide isomerase (SOI) and epoxide hydrolase investigations, where para-substitution effects on catalytic turnover are under study. Unlike 4-halogenated analogs that exhibit severely diminished SOI activity (2-18% of reference), 2-(4-methylphenyl)oxirane maintains 77-113% relative activity depending on the bacterial enzyme source [1]. This retention of enzymatic recognition makes it the preferred para-substituted probe for structure-activity relationship studies of epoxide-metabolizing enzymes.

Synthesis of Functionalized Block Copolymers via Cationic Polymerization

In polymer chemistry laboratories investigating concurrent vinyl-addition and ring-opening polymerization mechanisms, this compound (as 4-methylstyrene oxide) can be strategically employed as the oxirane comonomer with its vinyl precursor p-methylstyrene. This monomer pairing has been experimentally validated to produce multiblock copolymers with defined block architectures through occasional crossover reactions, offering a synthetic route to methyl-substituted aromatic polyether-polyolefin hybrid materials [1].

Structure-Mutagenicity Relationship Studies of Epoxide Genotoxicity

The compound serves as a reference standard in quantitative structure-activity relationship (QSAR) investigations of epoxide mutagenicity. Published studies have directly compared the mutagenic potential of p-methylstyrene oxide against unsubstituted styrene oxide and other para-substituted derivatives (p-butyl, p-phenyl, p-chloro, p-cyano, p-nitro) in Salmonella typhimurium TA100 and TA1535 strains [1]. The differential alkylating activity relative to styrene oxide, attributed to electronic effects at the β-epoxide carbon [2], establishes this compound as a critical control in genotoxicity assessment of aromatic epoxides.

Synthesis of Chiral Building Blocks via Asymmetric Epoxidation

The compound (and its enantiopure forms) is a target product in asymmetric epoxidation methodology development. As a styrene oxide derivative, it falls within a class of substrates for which enantiomeric excesses ranging from 37% to over 98% have been reported using non-heme iron mono-oxygenases from Pseudomonas species [1]. The para-methyl substituent provides a distinct steric and electronic environment compared to unsubstituted styrene, making the resulting epoxide a valuable chiral intermediate for pharmaceutical and agrochemical synthesis where aromatic substitution patterns influence downstream reactivity and target binding.

Application
Selection Property
Validation Focus
Epoxide-transforming enzyme studies
High SOI activity retention vs halogenated analogs
Enzyme kinetics and substrate specificity profiling
Functionalized block copolymer synthesis
Crossover reactivity with p-methylstyrene
Copolymer architecture and reactivity ratio validation
QSAR mutagenicity reference
Para-methyl electronic effect on epoxide alkylating activity
Genotoxicity assay context; strain-specific response review
Asymmetric epoxidation methodology
Distinct steric/electronic profile vs unsubstituted styrene
Enantioselectivity and chiral building block utility

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